molecular formula C14H14ClFN4 B12782038 1H-Imidazo(4,5-c)pyridin-4-amine, 1-((2-fluorophenyl)methyl)-N-methyl-, monohydrochloride CAS No. 120537-54-4

1H-Imidazo(4,5-c)pyridin-4-amine, 1-((2-fluorophenyl)methyl)-N-methyl-, monohydrochloride

Cat. No.: B12782038
CAS No.: 120537-54-4
M. Wt: 292.74 g/mol
InChI Key: QFNMBUOADPJGJI-UHFFFAOYSA-N
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Description

1H-Imidazo(4,5-c)pyridin-4-amine, 1-((2-fluorophenyl)methyl)-N-methyl-, monohydrochloride is a heterocyclic compound that features an imidazo-pyridine core

Preparation Methods

The synthesis of 1H-Imidazo(4,5-c)pyridin-4-amine, 1-((2-fluorophenyl)methyl)-N-methyl-, monohydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-27-dimethyl-N4N4-bis(phenylmethyl)-1H-imidazo[45-c]pyridin-4-amine with sodium iodide and potassium carbonate in acetone, followed by the addition of 2-bromoethyl ethyl ether and heating at reflux overnight . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

1H-Imidazo(4,5-c)pyridin-4-amine, 1-((2-fluorophenyl)methyl)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interaction with biological systems.

    Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1H-Imidazo(4,5-c)pyridin-4-amine, 1-((2-fluorophenyl)methyl)-N-methyl-, monohydrochloride involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other imidazo-pyridine derivatives such as 1H-pyrazolo[3,4-b]pyridines . Compared to these, 1H-Imidazo(4,5-c)pyridin-4-amine, 1-((2-fluorophenyl)methyl)-N-methyl-, monohydrochloride may offer unique properties such as enhanced binding affinity or selectivity for certain biological targets. This uniqueness can make it a valuable compound in drug development and other applications.

Properties

CAS No.

120537-54-4

Molecular Formula

C14H14ClFN4

Molecular Weight

292.74 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-methylimidazo[4,5-c]pyridin-4-amine;hydrochloride

InChI

InChI=1S/C14H13FN4.ClH/c1-16-14-13-12(6-7-17-14)19(9-18-13)8-10-4-2-3-5-11(10)15;/h2-7,9H,8H2,1H3,(H,16,17);1H

InChI Key

QFNMBUOADPJGJI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC2=C1N=CN2CC3=CC=CC=C3F.Cl

Origin of Product

United States

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